

Application Notes and Protocols for Measuring ONO-7579 Plasma Concentration

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7579 is an orally bioavailable small molecule that acts as a potent and selective pantropomyosin receptor kinase (Trk) inhibitor.[1][2] Trk signaling pathways are crucial for the survival and proliferation of tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions.[2] **ONO-7579** inhibits TrkA, TrkB, and TrkC, thereby blocking downstream signaling and inducing apoptosis in cancer cells with these genetic alterations.[2]

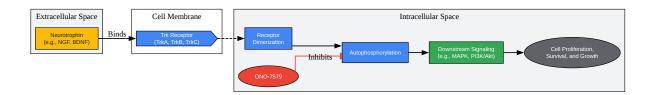
Accurate measurement of **ONO-7579** in plasma is essential for pharmacokinetic (PK) studies, dose-finding, and therapeutic drug monitoring (TDM) to ensure optimal drug exposure and patient safety. This document provides a detailed protocol for the quantification of **ONO-7579** in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.

Principle of the Method

The method described here for the quantification of **ONO-7579** in plasma involves protein precipitation to remove larger molecules, followed by separation using reverse-phase liquid chromatography and detection by a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. An internal standard (IS) is used to correct for variability during sample preparation and analysis.



Signaling Pathway of Trk Inhibition by ONO-7579



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Caption: **ONO-7579** inhibits Trk receptor autophosphorylation.

Experimental Protocols Materials and Reagents

- ONO-7579 reference standard
- Internal Standard (IS) (e.g., a structurally similar but isotopically labeled compound or another kinase inhibitor not co-administered)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- · Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Microcentrifuge tubes
- 96-well plates (optional, for high-throughput analysis)



Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 reverse-phase column)
- Centrifuge
- Vortex mixer

Preparation of Stock and Working Solutions

- ONO-7579 Stock Solution (1 mg/mL): Accurately weigh and dissolve the ONO-7579
 reference standard in a suitable organic solvent (e.g., DMSO or Methanol).
- ONO-7579 Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) ACN:water to create calibration standards and quality control (QC) samples.
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in a similar manner to the **ONO-7579** stock solution.
- IS Working Solution: Dilute the IS stock solution with ACN to a final concentration (e.g., 100 ng/mL). This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

- Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown plasma samples.
- Add 50 μL of the appropriate ONO-7579 working solution to the corresponding tubes for calibration standards and QCs. For blank and unknown samples, add 50 μL of 50:50 ACN:water.
- Add 100 μL of plasma (blank, QC, or unknown) to each tube.
- Vortex briefly to mix.



- Add 300 μ L of the IS working solution in ACN to each tube.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.



Parameter	Suggested Condition
LC System	
Column	C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 μm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient Elution	Start with low %B, ramp up to a high %B, then re-equilibrate.
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions (Hypothetical)	ONO-7579: $[M+H]+ \rightarrow fragment ionIS: [M+H]+ \rightarrow fragment ion$
Dwell Time	100 ms
Collision Energy (CE)	Optimize for each transition
Declustering Potential (DP)	Optimize for each compound

Data Analysis and Quantitative Data Summary

Data will be acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of **ONO-7579** to the IS against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or $1/x^2$) is typically used. The concentration of **ONO-7579** in QC and unknown samples is then calculated from the calibration curve.

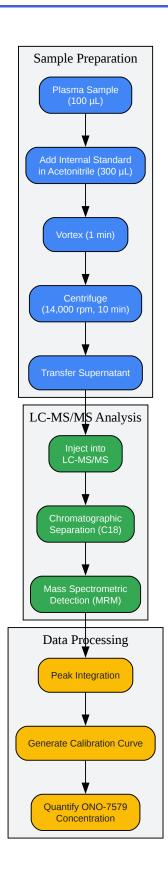
The following table summarizes typical validation parameters for a bioanalytical method. The values are hypothetical and should be established during method validation.



Parameter	Typical Acceptance Criteria/Value
Linearity (r²)	≥ 0.99
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10
Accuracy (% bias)	Within ±15% (±20% for LLOQ)
Precision (%CV)	≤ 15% (≤ 20% for LLOQ)
Recovery	Consistent, precise, and reproducible
Matrix Effect	CV of IS-normalized matrix factor ≤ 15%
Stability (Freeze-thaw, short-term, long-term)	Within ±15% of nominal concentration

Experimental Workflow Diagram





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Caption: Workflow for **ONO-7579** plasma concentration measurement.



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